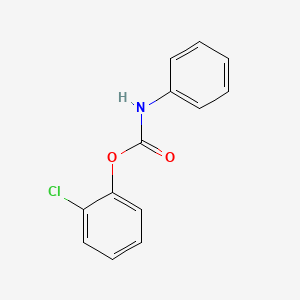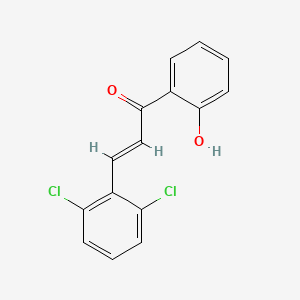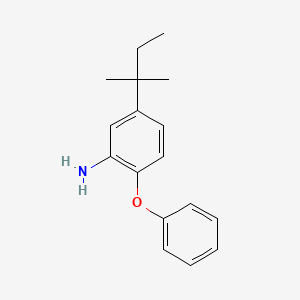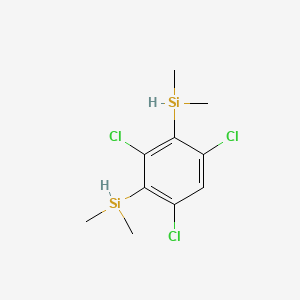
Urea, N,N-dibutyl-N'-(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)-: is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea functional group, where the nitrogen atoms are substituted with various alkyl or aryl groups. This particular compound features two butyl groups and a 2,6-dimethylphenyl group attached to the nitrogen atoms of the urea moiety. It is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For this compound, the reaction between dibutylamine and 2,6-dimethylphenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .
Industrial Production Methods: In industrial settings, the production of N-substituted ureas often involves the use of phosgene as a reagentThis method, while efficient, requires careful handling due to the toxic nature of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea group into amine derivatives.
Substitution: The compound can participate in substitution reactions where the butyl or dimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use as drugs. The unique structure of N-substituted ureas allows for the design of molecules with specific biological targets .
Industry: Industrially, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- Urea, N,N-dimethyl-N’-(2,6-dimethylphenyl)-
- Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Comparison: Compared to similar compounds, Urea, N,N-dibutyl-N’-(2,6-dimethylphenyl)- exhibits unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it distinct from other N-substituted ureas.
Propriétés
Numéro CAS |
86781-21-7 |
|---|---|
Formule moléculaire |
C17H28N2O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1,1-dibutyl-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-12-19(13-8-6-2)17(20)18-16-14(3)10-9-11-15(16)4/h9-11H,5-8,12-13H2,1-4H3,(H,18,20) |
Clé InChI |
YPZGKHSVUKQBCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)NC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)

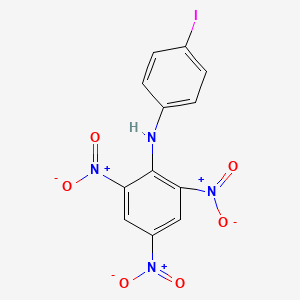
![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)

